molecular formula C₅₃H₉₃N₁₅O₁₃ B612711 H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH CAS No. 199727-68-9

H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH

Cat. No. B612711
CAS RN: 199727-68-9
M. Wt: 1148.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH is a synthetic peptide that has gained significant attention in recent years due to its potential applications in scientific research. This peptide is composed of 14 amino acids and has been synthesized using various methods.

Scientific Research Applications

Peptide Synthesis and Racemization

  • Peptide Synthesis Techniques: Research has explored the synthesis of peptides, including those with similar components to the sequence , to understand their properties and potential applications. For instance, a study by Izumiya, Muraoka, and Aoyagi (1971) focused on the synthesis of several tripeptides and examined the separation of diastereomers using an amino acid analyzer (Izumiya, Muraoka, & Aoyagi, 1971).

Studies on Amino Acids and Peptides

  • Amino Acids Separation Techniques: Mohammad and Zehra (2008) conducted studies on the separation of amino acids, including DL-serine and DL-leucine, which are components of the given peptide sequence. This research provides insights into methods for separating complex amino acid mixtures, potentially useful in analyzing peptides (Mohammad & Zehra, 2008).
  • Polypeptide Synthesis and Conformational Studies: Mezö et al. (2000) synthesized branched polypeptides containing DL-Ala, L-serine, and L-leucine. They investigated the solution conformation of these polypeptides using CD spectroscopy, offering insights into the structural characteristics of similar peptide sequences (Mezö et al., 2000).

Topological Properties of Amino Acids

  • Charge Densities in Amino Acids: Flaig et al. (2002) determined the charge densities of several amino acids, including DL-serine and DL-valine, part of the peptide sequence. This study offers a deeper understanding of the electronic properties of amino acids, which can be crucial for their interaction and behavior in peptides (Flaig et al., 2002).

Oligopeptide Formation from Amino Acids

  • Formation of Oligopeptides: Illos et al. (2008) demonstrated the formation of oligopeptides from amino acids like DL-leucine and DL-valine in aqueous solutions. This research is important for understanding how complex peptides might form under certain conditions (Illos et al., 2008).

properties

IUPAC Name

6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H93N15O13/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYAVSUZGDPFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H93N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1148.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146157903

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
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H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
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H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
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H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
Reactant of Route 5
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H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
Reactant of Route 6
Reactant of Route 6
H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH

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